molecular formula C7H8N4O B3352880 1-ethyl-7H-purin-6-one CAS No. 51559-59-2

1-ethyl-7H-purin-6-one

Cat. No.: B3352880
CAS No.: 51559-59-2
M. Wt: 164.16 g/mol
InChI Key: WGFUXYVCRPUUHZ-UHFFFAOYSA-N
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Description

1-ethyl-7H-purin-6-one is a chemical compound with the molecular formula C7H8N4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethyl group attached to the nitrogen atom at position 1 of the purine ring. The compound has a molecular weight of 164.16 g/mol and exhibits a melting point of 275-276°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-7H-purin-6-one can be synthesized through various synthetic routes. One common method involves the alkylation of 6-chloropurine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

1-ethyl-7H-purin-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of phosphodiesterase enzymes.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-7H-purin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of phosphodiesterase enzymes, which play a crucial role in the regulation of intracellular cyclic nucleotide levels. By inhibiting these enzymes, the compound can modulate various physiological processes, including cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl group at position 1, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

1-ethyl-7H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-4-10-6-5(7(11)12)8-3-9-6/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFUXYVCRPUUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286942
Record name 1-ethyl-7H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51559-59-2
Record name NSC48393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethyl-7H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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